4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride
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Overview
Description
4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride is a complex organic compound that features a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is to start with pyridine and pyrimidine derivatives, which are then subjected to various chemical transformations to form the desired pyrido[3,4-d]pyrimidine moiety . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid
- 4-oxo-4,5,6,8-tetrahydro-3H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester
Uniqueness
What sets 4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its potential to inhibit specific molecular targets, such as CDK2, makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-[(4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O4S/c15-24(22,23)9-3-1-8(2-4-9)19-14(21)11-5-10-12(6-16-11)17-7-18-13(10)20/h1-7H,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODAIOLNJEVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=C3C(=C2)C(=O)NC=N3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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